Idebenone Sulfate-13C,d3 Potassium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

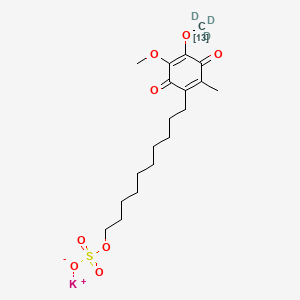

Idebenone Sulfate-13C,d3 Potassium Salt is a stable isotope-labeled compound used primarily in scientific research. It is an analogue of Idebenone, a synthetic derivative of ubiquinone (coenzyme Q10), known for its protective effects against cerebral ischemia and its applications in skin protection and regeneration. The molecular formula of this compound is C1813CH26D3KO8S, and it has a molecular weight of 460.60 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Idebenone Sulfate-13C,d3 Potassium Salt involves the incorporation of stable isotopes (13C and d3) into the Idebenone molecule. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in available sources. Typically, such compounds are produced in specialized facilities equipped to handle stable isotope labeling and complex organic synthesis. The production process would involve stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product .

Chemical Reactions Analysis

Types of Reactions

Idebenone Sulfate-13C,d3 Potassium Salt can undergo various chemical reactions, including:

Oxidation: As a ubiquinone derivative, it can participate in redox reactions.

Reduction: It can be reduced to its corresponding hydroquinone form.

Substitution: The sulfonate group can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of substituted sulfonate derivatives.

Scientific Research Applications

Neuroscience Applications

Cerebral Ischemia Protection

Idebenone has been studied for its neuroprotective effects, particularly in conditions involving cerebral ischemia. Research indicates that idebenone can enhance mitochondrial respiration and protect neuronal cells from oxidative stress, making it a candidate for treating conditions like stroke and other ischemic events .

Mitochondrial Disorders

Clinical studies have demonstrated the efficacy of idebenone in treating mitochondrial disorders such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), as well as Leber's Hereditary Optic Neuropathy (LHON). Idebenone facilitates electron transport in mitochondria, which is crucial for ATP production in cells with impaired mitochondrial function .

Table 1: Clinical Findings on Idebenone in Mitochondrial Disorders

| Disorder | Study Reference | Outcome |

|---|---|---|

| MELAS | Hirano & Pavlakis (1994) | Reduction in stroke-like episodes and improved quality of life. |

| LHON | Sproul & Kaufmann (2008) | Significant visual improvement in patients treated with idebenone. |

Dermatological Applications

Cosmetic Formulations

Idebenone is increasingly used in cosmetic formulations due to its antioxidant properties. It is believed to protect skin cells from oxidative damage caused by environmental stressors, thereby promoting skin health and reducing the signs of aging .

Table 2: Efficacy of Idebenone in Cosmetic Products

| Product Type | Key Benefits | Study Reference |

|---|---|---|

| Anti-aging creams | Reduces fine lines and improves skin texture | Brazilian Journal of Pharmaceutical Sciences (2020) |

| Sunscreens | Provides additional protection against UV-induced damage | Advances in Dermatology and Allergology (2016) |

Pharmacological Applications

Nootropic Effects

Research has indicated that idebenone may possess nootropic properties, enhancing cognitive function and memory. This application is particularly relevant for age-related cognitive decline and neurodegenerative diseases such as Alzheimer's .

Safety and Efficacy Studies

Various studies have evaluated the safety profile of idebenone. In clinical trials, idebenone was generally well-tolerated with minimal side effects reported. The compound's pharmacokinetics suggest good absorption and bioavailability when administered orally or topically .

Table 3: Summary of Safety Findings

| Study Reference | Population | Findings |

|---|---|---|

| DrugBank (2021) | Adults with mitochondrial disorders | No significant adverse effects observed; well-tolerated up to 600 mg/day. |

Mechanism of Action

The mechanism of action of Idebenone Sulfate-13C,d3 Potassium Salt involves its role as an antioxidant and a modulator of cellular energy production. It targets mitochondrial pathways, reducing oxidative stress and enhancing cellular respiration. The compound’s protective effects against cerebral ischemia are attributed to its ability to scavenge reactive oxygen species and support mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

Idebenone: The parent compound, known for its neuroprotective and antioxidant properties.

Coenzyme Q10 (Ubiquinone): A naturally occurring compound with similar antioxidant functions.

Mitoquinone: A mitochondria-targeted antioxidant with enhanced efficacy in reducing oxidative stress.

Uniqueness

Idebenone Sulfate-13C,d3 Potassium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides valuable insights into the compound’s metabolic pathways and interactions within biological systems.

Properties

Molecular Formula |

C19H29KO8S |

|---|---|

Molecular Weight |

460.6 g/mol |

IUPAC Name |

potassium;10-[5-methoxy-2-methyl-3,6-dioxo-4-(trideuterio(113C)methoxy)cyclohexa-1,4-dien-1-yl]decyl sulfate |

InChI |

InChI=1S/C19H30O8S.K/c1-14-15(17(21)19(26-3)18(25-2)16(14)20)12-10-8-6-4-5-7-9-11-13-27-28(22,23)24;/h4-13H2,1-3H3,(H,22,23,24);/q;+1/p-1/i2+1D3; |

InChI Key |

HJMAHQSKAFCFNV-CMOUKOEPSA-M |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCOS(=O)(=O)[O-])OC.[K+] |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOS(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.